Decanoic acid, 9-(acetyloxy)-2-bromo-, methyl ester
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Overview
Description
Decanoic acid, 9-(acetyloxy)-2-bromo-, methyl ester: is an organic compound that belongs to the class of esters. It is a derivative of decanoic acid, which is a saturated fatty acid. This compound is characterized by the presence of an acetyloxy group at the 9th position and a bromine atom at the 2nd position on the decanoic acid chain, with a methyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid, 9-(acetyloxy)-2-bromo-, methyl ester typically involves the esterification of decanoic acid with methanol in the presence of an acid catalyst. The acetyloxy group can be introduced through acetylation reactions, and the bromine atom can be added via bromination reactions. The general steps are as follows:
Esterification: Decanoic acid is reacted with methanol in the presence of an acid catalyst such as sulfuric acid to form methyl decanoate.
Acetylation: The methyl decanoate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to introduce the acetyloxy group.
Bromination: Finally, the compound is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 2nd position.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyloxy group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the ester functional group, converting it to an alcohol.
Substitution: The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines can be used under basic or neutral conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Decanoic acid, 9-(acetyloxy)-2-bromo-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving lipid metabolism and enzyme interactions.
Industry: The compound is used in the production of fragrances, flavors, and as a plasticizer in polymer chemistry.
Mechanism of Action
The mechanism of action of decanoic acid, 9-(acetyloxy)-2-bromo-, methyl ester involves its interaction with biological molecules and enzymes. The ester functional group can be hydrolyzed by esterases, releasing the active decanoic acid derivative. The bromine atom and acetyloxy group can participate in various biochemical reactions, potentially affecting cellular pathways and molecular targets such as receptors and enzymes.
Comparison with Similar Compounds
Similar Compounds
Methyl decanoate: Lacks the acetyloxy and bromine substituents.
Methyl 9-oxodecanoate: Contains a keto group instead of the acetyloxy group.
Methyl caprate: Another name for methyl decanoate, without additional functional groups.
Uniqueness
Decanoic acid, 9-(acetyloxy)-2-bromo-, methyl ester is unique due to the presence of both the acetyloxy and bromine substituents, which confer distinct chemical and biological properties. These functional groups allow for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.
Properties
CAS No. |
479030-48-3 |
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Molecular Formula |
C13H23BrO4 |
Molecular Weight |
323.22 g/mol |
IUPAC Name |
methyl 9-acetyloxy-2-bromodecanoate |
InChI |
InChI=1S/C13H23BrO4/c1-10(18-11(2)15)8-6-4-5-7-9-12(14)13(16)17-3/h10,12H,4-9H2,1-3H3 |
InChI Key |
GPNFXMNEMCLAEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCCC(C(=O)OC)Br)OC(=O)C |
Origin of Product |
United States |
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